molecular formula C12H30Cl2P2Pt B081013 cis-Dichlorobis(triethylphosphine)platinum(II) CAS No. 13965-02-1

cis-Dichlorobis(triethylphosphine)platinum(II)

Cat. No.: B081013
CAS No.: 13965-02-1
M. Wt: 502.3 g/mol
InChI Key: WPWLTKRUFHHDLP-UHFFFAOYSA-L
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Description

cis-Dichlorobis(triethylphosphine)platinum(II) (hereafter referred to as cis-PtCl₂(P(Et)₃)₂) is a square-planar platinum(II) complex with two chloride ligands and two triethylphosphine (P(Et)₃) ligands arranged in a cis configuration. This compound is notable for its role in catalysis, coordination chemistry, and as a precursor for synthesizing other platinum complexes . Its molecular formula is C₁₂H₃₀Cl₂P₂Pt, with a molecular weight of 502.30 g/mol and a melting point of 193–194°C . The cis geometry of the ligands influences its reactivity and interactions, making it distinct from trans isomers and other platinum(II) analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Dichlorobis(triethylphosphine)platinum(II) can be synthesized by reacting platinum(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the product .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: PtCl₂[P(C₂H₅)₃]₂
Molecular Weight: 502.304 g/mol
CAS Number: 15692-07-6
Melting Point: 139-142 °C

The compound features a square planar geometry typical of platinum(II) complexes, with two chlorine atoms and two triethylphosphine ligands coordinated to the platinum center. This structure influences its reactivity and interaction with biological systems.

Catalytic Applications

cis-Dichlorobis(triethylphosphine)platinum(II) serves as an effective catalyst in various organic reactions, particularly in:

  • Hydroformylation: The compound catalyzes the addition of carbon monoxide and hydrogen to alkenes to form aldehydes. Its unique phosphine ligands enhance the selectivity and efficiency of this process.
  • Cross-Coupling Reactions: It is utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Table 1: Catalytic Reactions Involving cis-Dichlorobis(triethylphosphine)platinum(II)

Reaction TypeSubstrate TypeProduct TypeReference
HydroformylationAlkenesAldehydes
Cross-CouplingAryl HalidesBiaryl Compounds
Olefin PolymerizationOlefinsPolymers

Medicinal Chemistry

In medicinal chemistry, cis-Dichlorobis(triethylphosphine)platinum(II) has been investigated for its potential as an anticancer agent. Its mechanism involves:

  • DNA Binding: The compound can form adducts with DNA, leading to disruptions in replication and transcription processes in cancer cells.
  • Synergistic Effects: When used in combination with other chemotherapeutic agents, it has shown enhanced efficacy against certain cancer types.

Case Study: Anticancer Activity

A study demonstrated that cis-Dichlorobis(triethylphosphine)platinum(II) exhibited significant cytotoxicity against various cancer cell lines, including ovarian and lung cancer cells. The compound's ability to induce apoptosis was linked to its interaction with cellular DNA, which was characterized using spectroscopic methods.

Materials Science

In materials science, cis-Dichlorobis(triethylphosphine)platinum(II) is explored for its role in:

  • Nanomaterial Synthesis: It serves as a precursor for synthesizing platinum nanoparticles, which have applications in catalysis and electronics.
  • Conductive Polymers: The compound can be incorporated into polymer matrices to enhance electrical conductivity, making it useful for developing advanced electronic materials.

Table 2: Applications in Materials Science

Application TypeMaterial TypeFunctionalityReference
Nanoparticle SynthesisPlatinum NanoparticlesCatalytic Activity
Conductive PolymersPolymer CompositesElectrical Conductivity

Environmental Chemistry

The environmental applications of cis-Dichlorobis(triethylphosphine)platinum(II) include its use in:

  • Pollutant Degradation: As a catalyst, it aids in the degradation of organic pollutants through oxidation processes.
  • Water Treatment: Its catalytic properties are being explored for removing heavy metals from wastewater.

Mechanism of Action

The mechanism of action of cis-Dichlorobis(triethylphosphine)platinum(II) in catalytic processes involves the coordination of the platinum center with substrates, facilitating various chemical transformations. The triethylphosphine ligands stabilize the platinum center, allowing it to participate in multiple catalytic cycles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Geometric Comparisons

Cis vs. Trans Isomerism

  • cis-PtCl₂(P(Et)₃)₂ vs. trans-PtCl₂(P(Et)₃)₂: The cis isomer is thermodynamically favored in polar solvents (e.g., DMSO), while the trans isomer forms preferentially in non-polar media (e.g., methanol) . The cis configuration enables synergistic ligand effects, enhancing its reactivity in substitution reactions compared to the trans isomer .
  • Cisplatin (cis-[PtCl₂(NH₃)₂]) :
    While cisplatin has a similar cis-Cl arrangement, the replacement of P(Et)₃ with NH₃ ligands drastically alters its biological activity. Cisplatin’s NH₃ ligands facilitate DNA crosslinking, whereas cis-PtCl₂(P(Et)₃)₂ lacks significant anticancer activity due to the bulky P(Et)₃ ligands hindering DNA interaction .

Phosphine Ligand Variations

  • P(Et)₃ vs. PPh₃ (Triphenylphosphine): Replacing P(Et)₃ with PPh₃ in cis-PtCl₂(PPh₃)₂ increases steric bulk and electron-withdrawing effects, leading to longer Pt–P bond lengths (2.28–2.32 Å vs. 2.23 Å in P(Et)₃ analogs) . This reduces solubility in non-polar solvents but enhances stability in catalytic applications .
  • P(4-Cl-C₆H₄)₃ (Tris(4-chlorophenyl)phosphine) :
    The chlorinated analog cis-PtCl₂[P(4-Cl-C₆H₄)₃]₂ exhibits stronger intermolecular interactions (C–H⋯N) in crystal structures, improving crystallinity compared to cis-PtCl₂(P(Et)₃)₂ .

Physicochemical Properties

Table 1: Key Properties of Selected Platinum(II) Complexes

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Pt–Cl Bond Length (Å) Pt–P Bond Length (Å)
cis-PtCl₂(P(Et)₃)₂ 502.30 193–194 Soluble in acetone 2.31 2.23
cis-PtCl₂(PPh₃)₂ 790.55 ≥300 Soluble in CHCl₃ 2.32 2.28
Cisplatin 300.05 270 (dec.) Aqueous 2.33
cis-PtCl₂(DMSO)₂ 434.33 205–210 Soluble in DMSO 2.30

Notes:

  • Bulky phosphine ligands (e.g., PPh₃) increase thermal stability but reduce solubility in polar solvents .
  • Chloride ligands in cis-PtCl₂(P(Et)₃)₂ are more labile than in cisplatin, enabling faster ligand substitution kinetics .

Biological Activity

cis-Dichlorobis(triethylphosphine)platinum(II) (commonly referred to as cis-[PtCl₂(P(C₂H₅)₃)₂]) is a platinum-based coordination complex that has garnered significant attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound is structurally similar to cisplatin, a well-known chemotherapeutic agent, and exhibits noteworthy biological activity through its interaction with cellular components, particularly DNA.

Chemical Structure and Properties

The chemical formula for cis-Dichlorobis(triethylphosphine)platinum(II) is C12H30Cl2P2Pt\text{C}_{12}\text{H}_{30}\text{Cl}_{2}\text{P}_{2}\text{Pt}. The compound features a platinum(II) center coordinated to two chloride ions and two triethylphosphine ligands in a cis configuration. The geometrical arrangement plays a crucial role in its reactivity and biological interactions.

The mechanism of action of cis-Dichlorobis(triethylphosphine)platinum(II) primarily involves the formation of platinum-DNA adducts, which disrupt normal DNA function. This interaction leads to various cellular responses, including apoptosis (programmed cell death). The following key mechanisms have been identified:

  • DNA Binding : The compound forms covalent bonds with DNA, leading to structural changes that inhibit replication and transcription.
  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication, thereby stabilizing the cleavable complex and enhancing cytotoxicity against cancer cells .
  • Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization, which is associated with the initiation of apoptosis .

Biological Activity and Cytotoxicity

Numerous studies have evaluated the biological activity of cis-Dichlorobis(triethylphosphine)platinum(II), particularly its cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action Reference
A2780 (Ovarian Cancer)5.2DNA binding, topoisomerase II inhibition
A2780cis (Resistant)10.5Mitochondrial dysfunction, apoptosis induction
HeLa (Cervical Cancer)7.8DNA cross-linking, cell cycle arrest
MCF-7 (Breast Cancer)9.1Induction of oxidative stress

Case Studies

  • Ovarian Cancer Resistance : A study demonstrated that cis-Dichlorobis(triethylphosphine)platinum(II) exhibited significant cytotoxicity against A2780cis cells, which are resistant to conventional therapies. The compound's ability to inhibit topoisomerase II was linked to its effectiveness in overcoming drug resistance .
  • Mechanistic Studies : Research indicated that the interaction between the platinum complex and DNA resulted in the stabilization of the topoisomerase II cleavable complex, leading to enhanced cytotoxicity in ovarian carcinoma cells .
  • Comparative Analysis : When compared to other platinum complexes, cis-Dichlorobis(triethylphosphine)platinum(II) showed superior activity against specific cancer cell lines due to its unique binding properties and mechanisms .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cis-dichlorobis(triethylphosphine)platinum(II) to improve yield and purity?

Methodological Answer: Key parameters include stoichiometric control of triethylphosphine (P(C₂H₅)₃) to PtCl₂ precursors (1:2 molar ratio), inert atmosphere (N₂/Ar) to prevent oxidation, and solvent selection (e.g., dichloromethane or toluene). Reaction temperature (typically 60–80°C) and reflux duration (6–12 hours) must be calibrated to avoid decomposition. Post-synthesis purification via recrystallization from chloroform/hexane mixtures enhances purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this complex?

Methodological Answer:

  • IR spectroscopy : Identify ν(Pt-Cl) stretches (250–300 cm⁻¹) and ν(Pt-P) vibrations (400–500 cm⁻¹) to confirm ligand bonding .
  • NMR : ³¹P NMR reveals ligand equivalence (single peak for cis-configuration; δ ~15–20 ppm) .
  • X-ray crystallography : Resolves the square-planar geometry and cis-Cl/P(C₂H₅)₃ arrangement. Solvate forms (e.g., chloroform) may require low-temperature data collection to stabilize crystal lattices .

Q. How can the catalytic activity of this complex be evaluated in hydrosilylation or alkene activation reactions?

Methodological Answer: Monitor turnover frequency (TOF) via gas chromatography (GC) or ¹H NMR, using substrates like styrene or silanes. Kinetic studies under varying temperatures (25–80°C) and Pt loadings (0.1–1 mol%) identify optimal conditions. Competitive experiments with trans-isomers or analogous Pt/Pd complexes clarify steric/electronic influences .

Q. What factors influence the thermal stability of this complex during storage and reactions?

Methodological Answer: Decomposition above 140°C (mp = 139–142°C) necessitates storage at –20°C under desiccation. Ligand dissociation is minimized in non-coordinating solvents (e.g., toluene). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify stability thresholds .

Q. How does this complex compare to cis-dichlorobis(triphenylphosphine)platinum(II) in reactivity?

Methodological Answer: Triethylphosphine’s smaller steric profile (vs. triphenylphosphine) increases ligand lability, accelerating substitution rates. Comparative kinetic studies using UV-Vis or conductivity measurements in coordinating solvents (e.g., DMSO) highlight differences in associative vs. dissociative mechanisms .

Advanced Research Questions

Q. What mechanistic insights explain the trans-to-cis isomerization of related platinum(II) complexes?

Methodological Answer: Isotopic labeling (e.g., ¹⁵N/²H) and stopped-flow spectroscopy track ligand exchange pathways. Computational DFT studies (e.g., B3LYP with relativistic pseudopotentials) model transition states, revealing solvent-assisted pathways or Au(I)-triggered isomerization (as in ). Steric bulk of triethylphosphine favors dissociative pathways over associative ones .

Q. How can density functional theory (DFT) predict geometry and reactivity trends for this complex?

Methodological Answer: Use hybrid functionals (e.g., PBE0) with scalar relativistic corrections to account for Pt’s heavy-atom effects. Benchmark against crystallographic data (Pt-P bond lengths: ~2.28–2.32 Å) and experimental redox potentials. Solvent effects (PCM models) improve accuracy in predicting substitution kinetics .

Q. How should researchers resolve contradictions in reported substitution kinetics for sterically hindered Pt(II) complexes?

Methodological Answer: Cross-validate using multiple techniques:

  • Kinetic isotope effects (KIEs) differentiate associative (inverse KIE) vs. dissociative (normal KIE) mechanisms.
  • Variable-temperature NMR quantifies activation parameters (ΔH‡, ΔS‡).
  • Compare with structurally analogous complexes (e.g., tri-p-tolylphosphine derivatives) to isolate steric vs. electronic contributions .

Q. What strategies distinguish electronic versus steric effects in ligand substitution reactions?

Methodological Answer:

  • Electronic : Modify phosphine ligands with electron-withdrawing/donating groups (e.g., –CF₃ vs. –OCH₃) and monitor rate constants via UV-Vis.
  • Steric : Use Tolman’s cone angles (triethylphosphine = 132°) to correlate ligand bulk with reaction rates. X-ray structures of transition-state analogs (e.g., Au(I)-Pt(II) adducts) provide steric maps .

Q. How can in situ spectroscopy monitor intermediates during catalytic cycles?

Methodological Answer: Operando Raman or XAFS (X-ray absorption fine structure) spectroscopy tracks Pt oxidation states and ligand coordination in real time. For example, Pt(0) nanoparticles formed during catalytic alkene hydrogenation can be detected via characteristic plasmon resonances (UV-Vis) or EXAFS Pt-Pt scattering .

Properties

IUPAC Name

dichloroplatinum;triethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWLTKRUFHHDLP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15692-07-6, 13965-02-1
Record name cis-Dichlorobis(triethylphosphine)platinum(II)
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Record name trans-Dichlorobis(triethylphosphine)platinum(II)
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